Chroman-4-amine hydrochloride

CAS No.: 90609-63-5

Cat. No.: VC3039328

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90609-63-5 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H |

| Standard InChI Key | BVMKYKMJUZEGBU-UHFFFAOYSA-N |

| SMILES | C1COC2=CC=CC=C2C1N.Cl |

| Canonical SMILES | C1COC2=CC=CC=C2C1N.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

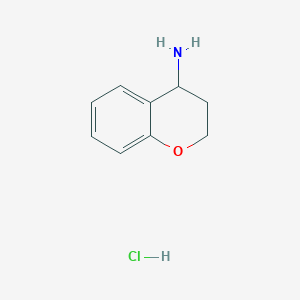

Chroman-4-amine hydrochloride consists of a benzene ring fused to a dihydropyran moiety, forming the chroman backbone, with an amine group at the 4-position. The hydrochloride salt formation enhances the compound's solubility in aqueous environments, making it suitable for various biological applications. The compound possesses a chiral center at the 4-position, resulting in two enantiomers with distinct three-dimensional structures and potentially different biological activities.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Chroman-4-amine hydrochloride:

| Property | Description |

|---|---|

| IUPAC Name | 3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| CAS Number | 90609-63-5 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| InChI Key | BVMKYKMJUZEGBU-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=CC=CC=C2C1N.Cl |

| Physical Form | Solid |

| Solubility | Enhanced solubility in aqueous environments compared to the free base |

| Storage Conditions | Recommended storage at 2-8°C under inert atmosphere |

The (S)-enantiomer (CAS: 1035093-81-2) is often used in stereoselective synthesis and has distinct applications in pharmaceutical research due to its specific spatial arrangement .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Chroman-4-amine hydrochloride typically involves several key steps:

-

Starting Material Preparation: The synthesis often begins with chroman-4-one, which serves as the primary precursor.

-

Reduction: Conversion of chroman-4-one to chroman-4-ol using reducing agents such as sodium borohydride.

-

Amination: Formation of chroman-4-amine through various methods, such as reductive amination or substitution reactions with ammonia or amine sources.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

For stereoselective synthesis of the (S)-enantiomer, chiral catalysts or resolution techniques are employed to ensure enantiomeric purity.

General Procedure for Synthesis

A typical synthesis procedure may involve the following steps:

-

Chroman-4-one Synthesis: Commercially available 2'-hydroxyacetophenones are reacted with appropriate aldehydes in a base-promoted crossed aldol condensation followed by intramolecular oxa-Michael addition. This reaction can be conducted using microwave irradiation at 160-170°C for 1 hour in the presence of diisopropylamine (DIPA) as a base .

-

Reduction to Chroman-4-ol: The resulting chroman-4-one is reduced using sodium borohydride in a mixture of methanol and THF at 0°C, followed by warming to room temperature .

-

Conversion to Amine: The chroman-4-ol can be converted to the amine through appropriate substitution reactions.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product.

The yield and purity of the final product depend significantly on the reaction conditions and purification methods employed .

Biological Activity

Mechanisms of Action

Chroman-4-amine hydrochloride exhibits its biological effects through several mechanisms:

-

Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and sirtuin 2 (SIRT2) .

-

Receptor Binding: It can interact with specific receptors, potentially affecting neurotransmission pathways and neurological functions.

-

Modulation of Cellular Pathways: The compound may influence various cellular signaling cascades, contributing to its diverse biological effects.

Research Findings

Recent studies have provided valuable insights into the biological activities of Chroman-4-amine hydrochloride and related compounds. For instance, chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of SIRT2, an enzyme involved in aging-related processes .

Table 2: Biological Activities of Chroman-4-amine Hydrochloride and Related Compounds

Research Applications

Pharmaceutical Development

Chroman-4-amine hydrochloride serves as a crucial building block in pharmaceutical synthesis. Its ability to undergo various chemical transformations makes it valuable for creating diverse drug candidates.

Key applications include:

-

Synthesis of Drug Intermediates: The compound is employed in the creation of intermediates for various pharmaceutical agents, particularly those targeting neurological disorders .

-

Development of Receptor Modulators: Its structural features allow for the design of compounds that can interact with specific receptors.

-

Creation of Enzyme Inhibitors: Researchers utilize the compound to develop inhibitors for various enzymes implicated in disease processes .

Biochemical Research

In biochemical studies, Chroman-4-amine hydrochloride serves as a valuable tool for investigating enzyme activity and protein interactions:

-

Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes related to metabolic pathways, contributing to a better understanding of disease mechanisms.

-

Receptor Binding Assays: It serves as a tool for assessing the binding affinity of various ligands to receptors, which is crucial in drug discovery processes.

-

Structure-Activity Relationship Studies: Researchers modify the compound's structure to understand how structural changes affect biological activity .

Material Science

In material science, Chroman-4-amine hydrochloride finds applications in developing novel materials with specific functional properties:

-

Polymer Development: The compound can be incorporated into polymers to enhance their mechanical or thermal properties.

-

Conductivity Enhancement: Research explores its potential to improve the conductivity of certain materials.

-

Stability Improvement: Its addition may enhance the stability of various materials.

Analytical Chemistry

In analytical chemistry, the compound serves as a standard reference material:

-

Chromatographic Methods: It acts as a standard in various chromatographic techniques, ensuring accuracy in analytical results.

-

Quality Control: It aids in the accurate quantification of related compounds across various samples.

Structure-Activity Relationship

Comparison with Related Compounds

Understanding the structure-activity relationship of Chroman-4-amine hydrochloride and its derivatives provides valuable insights for drug design and development. The compound's activity can be modified by introducing various substituents at different positions of the chroman scaffold.

Table 3: Comparison of Chroman-4-amine Hydrochloride with Related Compounds

| Compound | Structural Difference | Effect on Activity |

|---|---|---|

| (S)-Chroman-4-amine HCl | Standard structure | Reference compound |

| (R)-Chroman-4-amine HCl | Opposite stereochemistry | Different biological selectivity |

| 6-Chlorochroman-4-amine HCl | Chlorine at position 6 | May enhance binding to hydrophobic pockets in proteins |

| 6-Methoxychroman-4-amine HCl | Methoxy group at position 6 | Enhanced solubility via hydrogen bonding |

| 6-(Trifluoromethyl)chroman-4-amine HCl | CF₃ group at position 6 | Increased lipophilicity and resistance to enzymatic degradation |

Structural Modifications and Their Effects

Research has identified key structural features that influence the biological activity of chroman-4-one derivatives :

-

Alkyl Chain Length: An alkyl chain with three to five carbons in the 2-position has been found to be crucial for high potency in certain applications .

-

Substituents at Positions 6 and 8: Larger, electron-withdrawing groups in these positions can enhance activity .

-

Carbonyl Group: The intact carbonyl group plays a significant role in maintaining potency .

-

Stereochemistry: The spatial arrangement of substituents affects binding to biological targets, with the (S)-enantiomer often showing different activity compared to the (R)-enantiomer.

Current Research and Future Perspectives

Future Research Directions

The promising properties of Chroman-4-amine hydrochloride suggest several directions for future research:

-

Optimization of Structure: Further modifications to enhance potency and selectivity for specific targets.

-

Expanded Therapeutic Applications: Investigation of potential applications in additional disease areas.

-

Development of Novel Drug Delivery Systems: Exploration of innovative methods to enhance bioavailability and targeted delivery.

-

Combination Therapies: Study of synergistic effects when combined with other therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume